Cas no 52780-68-4 (1-(4-hydroxy-3-methylphenyl)butan-1-one)

1-(4-Hydroxy-3-methylphenyl)butan-1-one is a phenolic ketone compound with the molecular formula C11H14O2. It features a butanone moiety attached to a hydroxy-methyl-substituted phenyl ring, imparting both aromatic and aliphatic characteristics. This structure offers versatility in synthetic applications, particularly as an intermediate in organic synthesis and pharmaceutical manufacturing. Its phenolic group enables reactivity in electrophilic substitution reactions, while the ketone functionality allows for further derivatization. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in solution-phase reactions. Its balanced molecular weight and functional group arrangement make it suitable for controlled modifications in fine chemical synthesis. The presence of both hydroxyl and methyl substituents on the aromatic ring influences its electronic properties and potential hydrogen-bonding interactions.
1-(4-hydroxy-3-methylphenyl)butan-1-one structure
52780-68-4 structure
Product Name:1-(4-hydroxy-3-methylphenyl)butan-1-one
CAS No:52780-68-4
MF:C11H14O2
MW:178.227663516998
CID:358820
PubChem ID:12626040
Update Time:2025-10-28

1-(4-hydroxy-3-methylphenyl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone, 1-(4-hydroxy-3-methylphenyl)-
    • 1-(4-hydroxy-3-methylphenyl)butan-1-one
    • SCHEMBL6812061
    • 52780-68-4
    • DTXSID00504811
    • 1-(4-hydroxy-3-methylphenyl)-1-butanone
    • EN300-1276824
    • AKOS017514966
    • Inchi: 1S/C11H14O2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,12H,3-4H2,1-2H3
    • InChI Key: NUBIDDDRLIKEEM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=C(C)C=1)O)CCC

Computed Properties

  • Exact Mass: 178.09942
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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Additional information on 1-(4-hydroxy-3-methylphenyl)butan-1-one

Chemical Profile of 1-(4-hydroxy-3-methylphenyl)butan-1-one (CAS No. 52780-68-4)

1-(4-hydroxy-3-methylphenyl)butan-1-one, identified by its Chemical Abstracts Service (CAS) number 52780-68-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a butanone backbone conjugated with a phenolic group and a methyl substituent, has garnered attention due to its structural versatility and potential biological activities. The presence of both hydroxyl and methyl groups on the aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal applications.

The chemical structure of 1-(4-hydroxy-3-methylphenyl)butan-1-one can be described as a butanone derivative where the carbonyl group is linked to a benzene ring substituted at positions 3 and 4. The hydroxyl group at the 4-position introduces polarity, while the methyl group at the 3-position influences electronic distribution, thereby affecting its interactions with biological targets. This dual functionality makes the compound an interesting candidate for drug design, particularly in contexts where both lipophilicity and hydrogen bonding capability are desirable.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. Specifically, the combination of a phenolic moiety with an aliphatic ketone has been associated with various biological effects, including anti-inflammatory, antioxidant, and even anticancer properties. For instance, derivatives of 1-(4-hydroxy-3-methylphenyl)butan-1-one have been investigated for their ability to modulate enzyme activity relevant to metabolic pathways. Such studies often leverage computational modeling to predict binding affinities and optimize lead structures before moving to experimental validation.

One of the most compelling aspects of 1-(4-hydroxy-3-methylphenyl)butan-1-one is its synthetic accessibility. The molecule can be readily prepared through established organic reactions, such as Friedel-Crafts acylation followed by reduction or condensation reactions involving appropriate carbonyl precursors. This ease of synthesis allows researchers to modify its structure systematically, introducing additional functional groups or altering substituent positions to fine-tune its biological profile. Such flexibility is crucial in drug discovery pipelines, where rapid iteration based on empirical data is often necessary.

From a mechanistic standpoint, the hydroxyl group in 1-(4-hydroxy-3-methylphenyl)butan-1-one can participate in hydrogen bonding interactions, both as a donor and acceptor, depending on the local environment. This property is particularly relevant for designing molecules that interact with proteins or nucleic acids. Meanwhile, the methyl group contributes to hydrophobic interactions, influencing solubility and membrane permeability—key factors in determining oral bioavailability and tissue distribution. These characteristics make the compound a promising scaffold for developing small-molecule modulators.

Recent advancements in spectroscopic techniques have enabled detailed characterization of 1-(4-hydroxy-3-methylphenyl)butan-1-one, revealing insights into its conformational preferences and dynamic behavior. NMR studies indicate that the molecule adopts multiple rotamers due to the flexibility around the C=C bond in the butanone moiety. Additionally, computational methods such as molecular dynamics simulations have been employed to model its interaction with potential biological targets, providing a rational basis for designing next-generation analogs.

The pharmaceutical industry has long recognized the importance of structural diversity in drug development. 1-(4-hydroxy-3-methylphenyl)butan-1-one exemplifies how seemingly simple modifications can yield compounds with distinct properties. For example, analogs with altered substitution patterns have shown differential effects on metabolic enzymes like cytochrome P450 oxidases or monoamine oxidases (MAOs). Such findings underscore the need for comprehensive profiling before selecting candidates for further clinical evaluation.

In conclusion, 1-(4-hydroxy-3-methylphenyl)butan-1-one (CAS No. 52780-68-4) represents a structurally intriguing compound with broad applicability in chemical synthesis and pharmaceutical research. Its unique combination of functional groups—hydroxyl and methyl substituents on an aromatic ring linked to a ketone—makes it a versatile intermediate for developing biologically active molecules. Ongoing research continues to uncover new possibilities for this compound, reinforcing its relevance in modern medicinal chemistry.

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